Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Overview
Description
Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate is a chemical compound with the molecular formula C10H10N2O2S . It belongs to the class of thiazole compounds. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of novel ethyl (Z)-2-cyano-3-[(4-methyl-5-{2-[(Z)-1-arylethylidene]hydrazine-1-carbonyl}thiazol-2-yl)amino]-3-(methylthio)acrylate derivatives was synthesized through a four-step method . The process generates novel thiazole derivatives in good yield, using low-cost, readily available chemicals with simple reaction conditions . The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yielded derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide . Further reaction of thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gave new thiazole molecules with excellent yields .Molecular Structure Analysis
The spectral characterization of molecules was confirmed by 1H NMR, 13C NMR, FTIR, and MS . The IR spectrum shows peaks at 2217.21 cm-1 (CN), 2927.37 cm-1 (CH3), and 3166.81 cm-1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions . This is followed by a reaction with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature .Physical and Chemical Properties Analysis
The compound is a yellow powder with a melting point of 255–257 C . The IR spectrum shows peaks at 2217.21 cm-1 (CN), 2927.37 cm-1 (CH3), and 3166.81 cm-1 .Scientific Research Applications
Crystal Packing and Non-Hydrogen Bonding Interactions
Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate has been studied for its unique crystal packing properties, particularly the use of non-hydrogen bonding interactions. Zhang et al. (2011) and Zhang et al. (2012) found that this compound utilizes N⋯π and O⋯π interactions, as opposed to direct hydrogen bonding, to form its crystal structure. These studies highlight the compound's potential in crystal engineering and materials science (Zhang, Wu, & Zhang, 2011) (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Antimicrobial Activity
In the realm of medicinal chemistry, this compound has been utilized in the synthesis of various derivatives with notable biological activities. For instance, Khobragade et al. (2010) demonstrated its use in preparing pyrazolo[3,4-d]pyrimidin derivatives, which exhibited significant antimicrobial activity (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
Antineoplastic Properties
Another significant area of application is in the synthesis of compounds with antineoplastic properties. Markosyan et al. (2014) used this compound as a precursor in synthesizing compounds that showed promise in the treatment of cancer (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Heterocyclic System Synthesis
The compound also plays a role in the synthesis of various heterocyclic systems, as illustrated by Grigoryan (2018), who used it to create new heterocyclic systems containing a benzo[h]quinazoline fragment. This research opens avenues for creating novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Grigoryan, 2018).
Future Directions
The treatment of severe diseases brought on by bacteria and fungus poses a substantial challenge to the global community . Antimicrobial resistance (AMR) is a hazard to human life, but it can also be used to treat bacterial and fungal illnesses . To accomplish this, organic and medicinal chemist must deliberately design and create novel medications and tactics . In addition to this, thiazole has been chosen for the creation of novel anti-AMR candidates .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antiviral, antioxidant, anticonvulsant, antibacterial, antitumor, anticancer, antitubercular, anti-inflammatory, antifungal, antimicrobial, and antiproliferative properties .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities .
Properties
IUPAC Name |
ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-15-9(14)8(4-11)5-12-10-13-7(2)6-16-10/h5-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQGLOWBTCOQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694365 | |
Record name | Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871926-00-0 | |
Record name | Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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